1-Piperidinyloxy,4-carboxy-4-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2,2,6,6-tetramethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fmoc-2,2,6,6-tetramethylpiperidine-N-oxyl-4-amino-4-carboxylic acid is a chemical compound with the molecular formula C25H29N2O5 and a molecular weight of 437.52 g/mol . This compound is known for its unique structural features, including the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a tetramethylpiperidine ring, and a nitroxide radical. It is commonly used in peptide synthesis and as a spin label in electron paramagnetic resonance (EPR) spectroscopy .
Vorbereitungsmethoden
The synthesis of Fmoc-2,2,6,6-tetramethylpiperidine-N-oxyl-4-amino-4-carboxylic acid involves several steps. One common synthetic route starts with the preparation of 2,2,6,6-tetramethylpiperidine-N-oxyl-4-amino-4-carboxylic acid, which is then protected with the Fmoc group. The reaction conditions typically involve the use of organic solvents such as acetonitrile, chloroform, and methanol . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production .
Analyse Chemischer Reaktionen
Fmoc-2,2,6,6-tetramethylpiperidine-N-oxyl-4-amino-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitroxide radical can be oxidized to form oxoammonium cations.
Reduction: The nitroxide radical can be reduced to hydroxylamines.
Substitution: The amino and carboxylic acid groups can participate in substitution reactions, forming amides and esters.
Common reagents used in these reactions include oxidizing agents like oxone and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Fmoc-2,2,6,6-tetramethylpiperidine-N-oxyl-4-amino-4-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used in peptide synthesis as a protecting group for amino acids.
Biology: It serves as a spin label in EPR spectroscopy to study protein dynamics and interactions.
Medicine: It is investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the development of advanced materials and as a catalyst in various chemical reactions
Wirkmechanismus
The mechanism of action of Fmoc-2,2,6,6-tetramethylpiperidine-N-oxyl-4-amino-4-carboxylic acid involves its ability to act as a spin label due to the presence of the nitroxide radical. This radical interacts with molecular targets, allowing researchers to study the dynamics and interactions of proteins and other biomolecules. The Fmoc group provides stability and protection during peptide synthesis, ensuring the integrity of the amino acid sequence .
Vergleich Mit ähnlichen Verbindungen
Fmoc-2,2,6,6-tetramethylpiperidine-N-oxyl-4-amino-4-carboxylic acid is unique due to its combination of a nitroxide radical and an Fmoc protecting group. Similar compounds include:
2,2,6,6-tetramethylpiperidine-N-oxyl (TEMPO): A widely used nitroxide radical in organic synthesis and polymer chemistry.
Fmoc-protected amino acids: Commonly used in peptide synthesis but lack the nitroxide radical.
4-acetamido-TEMPO: Another nitroxide radical with different functional groups
These compounds share some functional similarities but differ in their specific applications and structural features.
Eigenschaften
Molekularformel |
C25H29N2O5 |
---|---|
Molekulargewicht |
437.5 g/mol |
InChI |
InChI=1S/C25H29N2O5/c1-23(2)14-25(21(28)29,15-24(3,4)27(23)31)26-22(30)32-13-20-18-11-7-5-9-16(18)17-10-6-8-12-19(17)20/h5-12,20H,13-15H2,1-4H3,(H,26,30)(H,28,29) |
InChI-Schlüssel |
FAQWDTRJLKQJBN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(CC(N1[O])(C)C)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.